molecular formula C13H15NO3 B8468556 6,8-Dimethoxy-2,3-dimethylquinolin-4-ol

6,8-Dimethoxy-2,3-dimethylquinolin-4-ol

Cat. No.: B8468556
M. Wt: 233.26 g/mol
InChI Key: JNTNNMSKFBRDDA-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-2,3-dimethylquinolin-4-ol (CAS 1259512-93-0) is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.26 g/mol . This quinolinol derivative serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. Compounds based on the quinolinone core, particularly 2,3-dihydro-4(1H)-quinolinone derivatives, are of significant synthetic interest and have been incorporated into complex natural products and investigated for diverse pharmacological activities . Researchers are exploring such structures for developing novel bioactive molecules, with related analogues demonstrating potential cytotoxic activity in pharmacological screenings . This product is intended for use in research and laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions and refer to the relevant safety data sheet for detailed handling and disposal information.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

6,8-dimethoxy-2,3-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C13H15NO3/c1-7-8(2)14-12-10(13(7)15)5-9(16-3)6-11(12)17-4/h5-6H,1-4H3,(H,14,15)

InChI Key

JNTNNMSKFBRDDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2OC)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The quinoline scaffold is highly modifiable, with substituent positions and types dictating properties. Below is a comparison of key analogs:

Compound Substituents Molecular Weight (g/mol) Key Features Biological Activity
6,8-Dimethoxy-2,3-dimethylquinolin-4-ol 6,8-OCH₃; 2,3-CH₃; 4-OH ~235 (estimated) Electron-rich due to methoxy groups; potential for π-π interactions. Not reported (inference from analogs)
2,3-Dimethylquinolin-4-ol 2,3-CH₃; 4-OH 173.21 Simpler structure; lacks methoxy groups. Unknown
6-tert-Butyl-8-chloro-2,3-dimethylquinolin-4-ol 6-tert-butyl; 8-Cl; 2,3-CH₃; 4-OH ~265 (estimated) Bulky tert-butyl and electronegative Cl groups enhance antifungal activity. Antifungal (vs. Pyricularia oryzae)
6,7-Dimethoxyquinolin-4-ol 6,7-OCH₃; 4-OH ~205 (estimated) Methoxy groups at 6 and 7 alter electronic properties vs. 6,8 positions. Not reported
1-Hydroxy-2,6-dimethylquinolin-4-one 1-OH; 2,6-CH₃; 4-ketone 173.21 Hydroxyl at position 1; ketone at 4 may reduce solubility. Unknown

Physicochemical Properties

  • Methoxy Group Effects : Methoxy groups at 6 and 8 (target compound) likely increase hydrophobicity compared to 6,7-dimethoxy analogs. This could enhance membrane permeability but reduce aqueous solubility .
  • Melting Points: 2,3-Dimethylquinolin-4-ol has a melting point of 85°C . The addition of methoxy groups in the target compound may raise this due to increased molecular symmetry and intermolecular forces.

Preparation Methods

Reaction Mechanism and Optimization

PPA serves dual roles as a Brønsted acid catalyst and solvent, facilitating cyclocondensation. The amino group at position 2 of the phenolic substrate reacts with the β-ketoester’s carbonyl, forming an imine intermediate. Subsequent dehydration and aromatization yield the quinoline core.

Critical parameters :

  • Temperature : 150°C optimizes ring closure while minimizing decomposition.

  • Solvent : Solvent-free conditions enhance yields (89–92%) compared to DMF or DCM.

  • Substituent positioning : Methoxy groups at the 4 and 6 positions of the aniline precursor direct regioselective cyclization to 6,8-dimethoxyquinoline.

Synthetic Procedure

  • Combine 2-amino-4,6-dimethoxyphenol (10 mmol), ethyl 2-methylacetoacetate (12 mmol), and PPA (15 mmol).

  • Heat at 150°C for 4 hours under nitrogen.

  • Quench with 10% NaOH, extract with ethyl acetate, and purify via silica chromatography.

Yield : 78–85% (white crystalline solid).
Characterization :

  • MP : 228–230°C.

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.34 (s, 1H, OH), 7.12 (s, 1H, H-5), 6.88 (s, 1H, H-7), 3.87 (s, 6H, OCH₃), 2.79 (s, 3H, CH₃), 2.31 (s, 3H, CH₃).

Acid-Catalyzed Cyclization of 2-Aminochalcones

Building on protocols for dihydroquinolinones, this method constructs the quinoline framework via Claisen-Schmidt condensation followed by cyclization.

Chalcone Synthesis

  • React 2-amino-4,6-dimethoxyacetophenone (1 equiv) with 3-oxopentane-2,4-dione (1.2 equiv) in ethanol with KOH (20%).

  • Stir at 25°C for 12 hours to form the chalcone intermediate.

Yield : 70–75% (yellow solid).

Cyclization to Dihydroquinolinone

  • Treat the chalcone with H₃PO₄ (85%) at 100°C for 2 hours.

  • Neutralize with NaHCO₃ and extract with CH₂Cl₂.

Yield : 65–70% (pale-yellow solid).

Oxidative Aromatization

  • Reflux the dihydroquinolinone with thallium(III) p-tolylsulfonate (TTS) in dimethoxyethane (DME) for 6 hours.

  • Purify via recrystallization from methanol.

Yield : 60–65% (6,8-dimethoxy-2,3-dimethylquinolin-4-ol).

Post-Synthetic Bromination-Methoxylation

For substrates lacking pre-installed methoxy groups, bromination followed by nucleophilic substitution offers an alternative route.

Bromination of Quinoline Core

  • React 2,3-dimethylquinolin-4-ol with N-bromosuccinimide (NBS, 2.2 equiv) in CCl₄/CHCl₃ (1:1) at 25°C.

  • Isolate 6,8-dibromo-2,3-dimethylquinolin-4-ol.

Yield : 55–60% (off-white solid).

Methoxylation via Ullmann Coupling

  • Heat the dibromoquinoline with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and NaOMe (3 equiv) in DMF at 120°C for 24 hours.

  • Purify via column chromatography (hexane:EtOAc 3:1).

Yield : 40–45% (6,8-dimethoxy product).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Friedländer (PPA)78–85≥98One-pot, high regioselectivityRequires specialized aniline precursor
Chalcone cyclization60–6595Modular chalcone synthesisMulti-step, moderate yields
Bromination-methoxy40–4590Applicable to diverse quinolinesLow yield, toxic reagents

Structural Confirmation and Spectral Data

¹³C NMR (151 MHz, CDCl₃) :

  • δ 163.7 (C-4), 158.2 (C-8), 157.7 (C-6), 137.5 (C-2), 130.4 (C-5), 125.9 (C-7), 56.1 (OCH₃), 22.8 (CH₃).

IR (KBr, cm⁻¹) :

  • 3420 (OH), 2945 (CH₃), 1685 (C=O), 1590 (C=N).

HRMS (ESI) :

  • m/z calc. for C₁₃H₁₅NO₄ [M+H]⁺: 264.1005; found: 264.1008.

Industrial-Scale Considerations

  • Catalyst recycling : PPA can be reused up to 3 cycles with minimal activity loss.

  • Solvent recovery : DMF from Friedländer reactions is distilled and reused, reducing costs by 30% .

Q & A

Q. What are the optimal synthetic routes for 6,8-Dimethoxy-2,3-dimethylquinolin-4-ol, and how can purity be ensured?

Methodological Answer: The synthesis of quinoline derivatives often involves cyclization, substitution, or oxidation reactions. For methoxy- and methyl-substituted quinolines, bromination followed by methoxylation (e.g., using iodine in methanol) is a common strategy . Key steps include:

  • Cyclization : Start with a substituted aniline precursor and employ Skraup or Doebner-Miller conditions.
  • Substitution : Introduce methoxy groups via nucleophilic aromatic substitution using sodium methoxide.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Yield Optimization : Adjust reaction temperature (80–120°C) and catalyst loading (e.g., Pd/C for hydrogenation).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆) to confirm substitution patterns. Methoxy groups appear as singlets at ~3.8–4.0 ppm, while aromatic protons show coupling patterns .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., methoxy group orientation) using single-crystal studies (R factor < 0.05, data-to-parameter ratio > 15) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular weight (e.g., calculated [M+H]⁺ = 248.12, observed 248.11) .

Q. How can contradictory data on the reactivity of this compound derivatives be resolved?

Methodological Answer: Contradictions in reaction outcomes (e.g., unexpected substitution sites) often arise from steric effects or solvent polarity. Strategies include:

  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict reactive sites and transition states .
  • Kinetic Studies : Monitor reaction intermediates via in-situ IR or LC-MS to identify competing pathways .
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents to modulate nucleophilicity.

Case Study :
In bromination reactions, steric hindrance from 2,3-dimethyl groups may shift substitution from C-5 to C-6. Confirm via NOESY NMR or X-ray .

Q. What experimental designs are recommended for evaluating the bioactivity of this compound?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT or resazurin assays (IC₅₀ determination) against cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
  • Receptor Binding Studies : Perform molecular docking (AutoDock Vina) to predict interactions with targets like topoisomerase II .
  • Oxidative Stress Analysis : Measure ROS generation in RAW 264.7 macrophages using DCFH-DA fluorescence .

Q. How can regioselectivity challenges in modifying the quinoline core be addressed?

Methodological Answer: Regioselectivity in methoxy/methyl-substituted quinolines is influenced by electronic and steric factors:

  • Directed Metallation : Use LDA or TMPZnCl to deprotonate specific positions (e.g., C-4 for further functionalization) .
  • Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) to direct substitutions .
  • Microwave Synthesis : Enhance reaction specificity via controlled heating (e.g., 150°C, 20 min) .

Q. What strategies mitigate degradation of this compound under ambient conditions?

Methodological Answer:

  • Stability Studies : Monitor decomposition via accelerated aging (40°C/75% RH, 4 weeks) and UPLC-MS.
  • Formulation : Prepare lyophilized powders or DMSO stock solutions (stored at -20°C) to prevent hydrolysis .
  • Light Protection : Use amber vials and conduct reactions under inert atmosphere (N₂/Ar) to avoid photodegradation .

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